Potency in Gibberellin Biosynthesis Inhibition: Paclobutrazol vs. Uniconazole
In cell-free homogenates, paclobutrazol inhibits ent-kaurene oxidation, a key step in gibberellin biosynthesis, with a KI50 of 2×10⁻⁸ M [1]. In contrast, uniconazole acts as a potent competitive inhibitor of CYP707A3, a different cytochrome P450 enzyme involved in abscisic acid catabolism, with a Ki of 8 nM (8×10⁻⁹ M) [2]. While both inhibit GA biosynthesis, their primary molecular targets and relative potencies differ significantly, with uniconazole being more potent on its reported target than paclobutrazol is on ent-kaurene oxidase.
| Evidence Dimension | Enzyme Inhibition Potency (KI50/Ki) |
|---|---|
| Target Compound Data | KI50 = 2×10⁻⁸ M (20 nM) for ent-kaurene oxidase inhibition |
| Comparator Or Baseline | Uniconazole: Ki = 8×10⁻⁹ M (8 nM) for CYP707A3 inhibition |
| Quantified Difference | Uniconazole's Ki is 2.5-fold lower (more potent) on its reported enzyme target than Paclobutrazol's KI50 on ent-kaurene oxidase. |
| Conditions | Cell-free enzyme assays; Cucurbita maxima endosperm homogenates for paclobutrazol; recombinant CYP707A3 for uniconazole. |
Why This Matters
This quantifies that uniconazole is not a simple substitute; its primary biochemical target may differ, leading to distinct physiological outcomes.
- [1] Hedden, P., & Graebe, J. E. (1985). Inhibition of gibberellin biosynthesis by paclobutrazol in cell-free homogenates of Cucurbita maxima endosperm and Malus pumila embryos. Journal of Plant Growth Regulation, 4, 111–122. View Source
- [2] Probes & Drugs Portal. Uniconazole (PD017589) - Compound Summary. View Source
